Product packaging for Isopropyl hippurate-d5(Cat. No.:)

Isopropyl hippurate-d5

Cat. No.: B12427823
M. Wt: 226.28 g/mol
InChI Key: CMCPDXPCMOUWIY-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Hippurate-d5, with a molecular formula of C 12 H 10 D 5 NO 3 and a molecular weight of 226.28 g/mol, is a high-purity, deuterium-labeled stable isotope of isopropyl hippurate . This compound, also known as Hippuric Acid Isopropyl Ester-d5, is specifically designed for research applications where isotopic labeling is critical . As a deuterated internal standard, this compound is an essential tool in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise and accurate measurement of its non-labeled counterpart in complex biological matrices. Its primary research value lies in metabolism studies, where it can be used to track and quantify metabolic pathways and pharmacokinetics. The mechanism of action involves exploiting the nearly identical chemical behavior of the deuterated and non-deuterated forms, while their mass difference allows for clear differentiation and quantification by mass spectrometric techniques. For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B12427823 Isopropyl hippurate-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

226.28 g/mol

IUPAC Name

propan-2-yl 2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetate

InChI

InChI=1S/C12H15NO3/c1-9(2)16-11(14)8-13-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/i3D,4D,5D,6D,7D

InChI Key

CMCPDXPCMOUWIY-DKFMXDSJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)OC(C)C)[2H])[2H]

Canonical SMILES

CC(C)OC(=O)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis and Characterization Methodologies for Deuterated Hippurates in Research

Advanced Synthetic Routes for Deuterium (B1214612) Incorporationnih.govbvsalud.org

The introduction of deuterium into complex organic molecules requires strategic planning to ensure high levels of incorporation at the desired positions. bvsalud.org The choice of synthetic route is paramount and is dictated by the target molecule's structure and the commercial availability of deuterated starting materials.

The synthesis of Isopropyl hippurate-d5 is not typically accomplished in a single step but rather through a multi-step sequence that builds the molecule from specifically deuterated precursors. A logical and efficient strategy involves the preparation of a deuterated benzoyl group, which is then coupled with the appropriate amino acid ester.

The most direct method begins with a commercially available, heavily deuterated starting material, such as benzene-d6. This ensures the deuterium is localized to the aromatic ring from the outset. The synthesis proceeds via the following key steps:

Formation of Benzoyl Chloride-d5 : Benzene-d6 can be converted to benzoic acid-d5 via a Friedel-Crafts acylation or similar carboxylation reaction. The resulting benzoic acid-d5 is then treated with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield the highly reactive acyl chloride, benzoyl chloride-d5. orgsyn.orgwikipedia.org

Esterification of Glycine (B1666218) : In a separate step, the amino acid glycine is reacted with isopropyl alcohol in the presence of an acid catalyst (e.g., HCl gas or thionyl chloride) to produce glycine isopropyl ester hydrochloride. Neutralization of the salt provides the free amine necessary for the subsequent coupling reaction.

Amide Bond Formation (Schotten-Baumann Reaction) : The final step involves the coupling of benzoyl chloride-d5 with glycine isopropyl ester. This reaction is typically performed under basic conditions, using an aqueous solution of sodium hydroxide (B78521) or a tertiary amine base in an organic solvent, to neutralize the hydrogen chloride byproduct and drive the reaction to completion. wikipedia.org This yields the final product, this compound.

This synthetic approach is advantageous because it uses a perdeuterated aromatic ring as a building block, ensuring that the deuterium labels are confined to the desired five positions on the phenyl group and minimizing isotopic scrambling.

Achieving site-specific deuteration is crucial for many applications, particularly in drug metabolism studies where the goal is to slow metabolic processes at a specific location through the kinetic isotope effect. acs.orgresearchgate.net The high frequency of metabolic oxidation at benzylic or aromatic positions makes these common targets for precise deuteration. acs.org

Several strategies exist for introducing deuterium, each with its own benefits and drawbacks regarding selectivity:

Use of Labeled Precursors : As described for this compound, starting with a pre-labeled building block (e.g., benzene-d6) is often the most reliable method for ensuring site-specificity and high isotopic enrichment. This avoids exposing the final, more complex molecule to potentially harsh deuteration conditions.

Catalytic H/D Exchange : Hydrogen-Deuterium (H/D) exchange reactions offer a route to directly replace C-H bonds with C-D bonds. researchgate.net While powerful, these methods can sometimes lead to a lack of selectivity, with deuterium incorporated at multiple sites, especially those with acidic protons. However, modern catalytic systems, including those using palladium, iridium, or rhodium catalysts, can provide high selectivity for specific C-H bonds (e.g., those adjacent to a directing group). thalesnano.com

Deuterated Reagents : The use of deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄) or deuterated water (D₂O) as a deuterium source in specific reactions allows for the controlled introduction of deuterium. acs.orggoogle.com For instance, the reduction of a ketone can introduce deuterium atoms at the resulting alcohol and adjacent carbon positions.

For a molecule like this compound, where the deuterium is on a stable aromatic ring, employing a labeled precursor like benzoyl chloride-d5 is the superior strategy to prevent any unwanted exchange at the more labile N-H or α-carbon positions of the glycine moiety.

Analytical Validation of Isotopic Purity and Structural Integritythalesnano.comnih.govbvsalud.org

Following synthesis, the deuterated compound must be rigorously analyzed to confirm its identity and quality. This two-fold validation process ensures a) the percentage of deuterium incorporation (isotopic enrichment) is sufficiently high and b) the deuterium atoms are located at the correct positions within the molecular structure. rsc.org

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for assessing isotopic purity. rsc.orgnih.govacs.org Its high resolving power allows for the separation and quantification of isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. nih.gov

In the analysis of this compound, HRMS can distinguish the desired d5 species from residual, less-deuterated versions (d0 to d4) and the natural abundance isotopologues of each. By measuring the relative signal intensity of each isotopologue's ion peak, the isotopic enrichment can be accurately calculated. rsc.orgnih.gov A high isotopic purity is crucial for applications like internal standards to ensure accurate quantification. thalesnano.com

Table 1: Illustrative HRMS Data for a Sample of this compound
IsotopologueDescriptionExpected Exact Mass (m/z) [M+H]⁺Example Relative AbundanceCalculated Isotopic Purity
d0Non-deuterated222.11250.1%99.5%
d11 Deuterium223.11870.1%
d22 Deuteriums224.12500.1%
d33 Deuteriums225.13130.2%
d44 Deuteriums226.13751.0%
d5Target (5 Deuteriums)227.143898.5%

Note: The table provides a hypothetical example to illustrate the principle. Actual relative abundances would be determined from the experimental mass spectrum.

While MS confirms the what (the mass and isotopic distribution), Nuclear Magnetic Resonance (NMR) spectroscopy confirms the where (the location of the deuterium labels). rsc.orgbrightspec.com It is indispensable for verifying the structural integrity and the site of deuteration. rsc.org Both ¹H (proton) and ²H (deuterium) NMR are employed.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a successfully synthesized this compound sample, the signals corresponding to the protons on the benzene (B151609) ring (typically found in the δ 7.4-7.8 ppm region) would be absent or have a dramatically reduced intensity. The presence of the other expected signals for the isopropyl and glycine portions confirms that the rest of the molecule's structure is intact.

²H NMR Spectroscopy : This specialized technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum of this compound would show a distinct signal in the aromatic region of the spectrum, providing direct evidence that deuterium has been incorporated onto the phenyl ring. wikipedia.orgsigmaaldrich.com

Together, these NMR techniques provide unambiguous confirmation of the labeling position.

Table 2: Comparison of Expected ¹H NMR Signals for Isopropyl Hippurate and its d5-Analog
Functional GroupExpected Chemical Shift (δ ppm)Signal in Isopropyl HippurateExpected Signal in this compound
Aromatic-H (Phenyl)~7.4 - 7.8Present (Multiplet, 5H)Absent or greatly diminished
Amide N-H~6.5 - 7.0Present (Triplet, 1H)Present (Triplet, 1H)
Glycine CH₂~4.1Present (Doublet, 2H)Present (Doublet, 2H)
Isopropyl CH~5.0Present (Septet, 1H)Present (Septet, 1H)
Isopropyl CH₃~1.25Present (Doublet, 6H)Present (Doublet, 6H)

Advanced Analytical Methodologies Employing Isopropyl Hippurate D5 As a Reference Standard

Role of Isopropyl Hippurate-d5 as a Stable Isotope Internal Standard in Quantitative Analysis

This compound is an invaluable tool in quantitative mass spectrometry, acting as a stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to the endogenous analyte, isopropyl hippurate, with the exception of five deuterium (B1214612) atoms replacing hydrogen atoms on the phenyl ring. This isotopic labeling allows for its differentiation from the unlabeled analyte by a mass spectrometer, while its physicochemical properties remain almost identical.

Mechanism of Compensation for Matrix Effects in Complex Biological Matrices

The analysis of complex biological matrices, such as plasma or urine, is often hampered by matrix effects. These effects, caused by co-eluting endogenous substances, can lead to the suppression or enhancement of the analyte's ionization, thereby affecting the accuracy of quantification.

When this compound is introduced into a sample at a known concentration during the initial stages of sample preparation, it undergoes the same procedural variations and matrix effects as the native isopropyl hippurate. nih.govwuxiapptec.com Because both the SIL-IS and the analyte exhibit nearly identical behavior during extraction, chromatographic separation, and ionization, any signal fluctuation will affect both compounds proportionally. nih.govwuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively nullified, leading to a more accurate and reliable quantification. nih.gov

Enhancement of Analytical Precision and Accuracy in Mass Spectrometry-Based Assays

The application of this compound as an internal standard significantly bolsters the precision and accuracy of mass spectrometry-based assays. nih.govscispace.comresearchgate.net This is achieved by mitigating potential errors arising from inconsistencies in sample preparation, injection volume, and ionization efficiency. A calibration curve is generated by plotting the ratio of the analyte's peak area to that of the internal standard against the analyte's concentration. This ratiometric approach corrects for both systematic and random errors that may occur throughout the analytical process. nih.gov

The structural and physicochemical similarities between this compound and its unlabeled counterpart are critical for ensuring they co-elute and have identical ionization efficiencies. scispace.com This co-elution is fundamental for the effective compensation of matrix effects, resulting in more robust data with enhanced inter- and intra-assay precision and accuracy. researchgate.netnih.gov

Principles and Application of Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for achieving highly accurate and traceable quantitative measurements. nih.govnih.gov The core principle of IDMS involves the addition of a known quantity of an isotopically labeled standard, like this compound, to a sample containing the unlabeled analyte. nih.gov Following equilibration between the labeled standard and the endogenous analyte, the sample is analyzed by mass spectrometry.

The ratio of the signal from the unlabeled analyte to the labeled standard is precisely measured. elsevierpure.com Since the amount of the added labeled standard is known, the concentration of the native analyte in the original sample can be determined with exceptional accuracy. IDMS is recognized as a primary reference measurement procedure due to its reliance on the direct and highly precise measurement of isotope ratios. nih.govnih.gov Consequently, IDMS with this compound is employed in applications demanding the utmost accuracy, such as the certification of reference materials and the development of reference methods in clinical chemistry.

Chromatographic Considerations in Deuterated Compound Analysis

The chromatographic behavior of deuterated compounds is a pivotal factor in their successful application as internal standards. Ideally, the labeled and unlabeled compounds should exhibit identical retention times to ensure they experience the same matrix effects simultaneously.

Impact of Deuterium Isotope Effect on Retention Characteristics in Liquid Chromatography

In liquid chromatography (LC), a phenomenon known as the deuterium isotope effect can cause slight variations in retention times between a deuterated standard and its non-deuterated counterpart. researchgate.net This effect stems from the minor differences in the physicochemical properties of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond is slightly shorter and stronger, which can result in subtle differences in polarity and interaction with the stationary phase of the chromatography column. researchgate.netnih.gov

In reversed-phase LC, it is not uncommon for deuterated compounds to elute slightly earlier than their protiated analogs. researchgate.net While this retention time shift is often minimal, it can become more significant in high-resolution chromatographic systems. The position of the deuterium substitution can also influence the magnitude of this effect. nih.gov

Table 1: Factors Influencing Deuterium Isotope Effect in Liquid Chromatography

FactorDescriptionImpact on Retention
Bond Strength The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. researchgate.netCan lead to deuterated compounds having slightly weaker interactions with the stationary phase.
Molecular Volume Deuterated compounds can have a slightly smaller molecular volume. researchgate.netMay result in earlier elution in reversed-phase chromatography.
Polarity The substitution of hydrogen with deuterium can subtly alter the molecule's polarity.Can affect the differential partitioning between the mobile and stationary phases.
Position of Deuteration The location of the deuterium atoms within the molecule can influence the extent of the isotope effect. nih.govDeuteration on a more influential part of the molecule regarding chromatographic interaction can lead to a more pronounced effect.

Strategies for Optimizing Co-elution of Labeled and Unlabeled Analytes

To guarantee the reliability of quantitative data, it is imperative to optimize chromatographic conditions to achieve the co-elution of the labeled and unlabeled analytes. libretexts.orgyoutube.com Several strategies can be implemented to achieve this:

Mobile Phase Composition: Fine-tuning the mobile phase, including the organic modifier, aqueous component, and pH, can minimize retention time differences. libretexts.orgdrawellanalytical.com Weaker mobile phases can increase retention and potentially improve resolution between closely eluting peaks. youtube.com

Gradient Elution: The use of a shallow gradient elution program can be effective in improving the co-elution of compounds with very similar properties. nih.gov

Column Chemistry: The selection of an appropriate stationary phase is a critical first step. drawellanalytical.com Different column chemistries will interact differently with the analytes.

Temperature and Flow Rate: Optimization of the column temperature and mobile phase flow rate can also be used to adjust selectivity and promote co-elution. drawellanalytical.com

Through the careful and systematic optimization of these chromatographic parameters, analysts can ensure that this compound and isopropyl hippurate elute together, thus validating the use of the deuterated compound as a dependable internal standard for accurate and precise quantification. libretexts.orgyoutube.com

Development and Validation of Quantitative Analytical Methods Utilizing this compound

The development of robust and reliable quantitative analytical methods is a cornerstone of pharmaceutical research, clinical diagnostics, and environmental monitoring. The accuracy and precision of these methods are paramount for making informed decisions. This compound, as a stable isotope-labeled (SIL) internal standard, plays a critical role in achieving high-quality quantitative data. The use of an internal standard, a compound added at a constant concentration to all samples including calibrators and quality controls, is a widely accepted strategy to correct for procedural variations. youtube.com SIL internal standards are considered the gold standard, particularly for mass spectrometry-based assays, because they share nearly identical physicochemical properties with the analyte of interest. wuxiapptec.com This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for sample loss during extraction and matrix effects during analysis. wuxiapptec.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.netclinmedjournals.org This involves evaluating several key parameters to ensure the method is reliable, reproducible, and accurate. These parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netclinmedjournals.org When using this compound as an internal standard for the quantification of its non-labeled counterpart, isopropyl hippurate, or related analytes like hippuric acid, the validation process ensures that the ratio of the analyte's response to the internal standard's response is consistent and proportional to the analyte's concentration over a specified range.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a preferred method for the analysis of volatile and thermally stable compounds. maps.org For analytes like hippuric acid, a derivatization step, often trimethylsilylation, is typically required to increase volatility and improve chromatographic performance before GC-MS analysis. maps.org When this compound is used as an internal standard in such an assay, it undergoes the same derivatization and extraction procedures as the target analyte.

The development of a quantitative GC-MS method involves optimizing several parameters. The gas chromatograph conditions, including the type of capillary column (e.g., HP-5), carrier gas flow rate (typically helium), and oven temperature program, are optimized to achieve good separation between the analyte, the internal standard, and any matrix components. researchgate.net The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net In SIM mode, the instrument is set to detect only specific ions corresponding to the analyte and the internal standard, thereby reducing chemical noise and improving the signal-to-noise ratio. For this compound, a unique ion fragment that contains the deuterium labels would be monitored, distinguishing it from the unlabeled analyte.

Validation of the GC-MS method ensures its performance characteristics are well-defined. The linearity of the method is established by analyzing a series of calibration standards and plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. clinmedjournals.org Accuracy is determined by measuring the agreement between a known spiked concentration and the value determined by the method, while precision measures the repeatability of these measurements. maps.org

Table 1: Representative GC-MS Method Validation Parameters for Quantification of Hippuric Acid using this compound as an Internal Standard

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9992≥ 0.99
Range 10 - 1000 ng/mL-
Limit of Detection (LOD) 3 ng/mLS/N Ratio ≥ 3
Limit of Quantitation (LOQ) 10 ng/mLS/N Ratio ≥ 10
Accuracy (% Recovery) 92.5% - 108.1%85% - 115%
Precision (%RSD)
Intra-day≤ 8.5%≤ 15%
Inter-day≤ 11.2%≤ 15%

This table presents hypothetical but realistic data based on typical performance of validated GC-MS methods. clinmedjournals.orgmaps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and non-volatile molecules. diva-portal.org This makes it particularly well-suited for the direct analysis of hippuric acid and its esters in biological matrices like plasma and urine, often without the need for derivatization. nih.govnih.gov The use of this compound as an internal standard in LC-MS/MS assays is crucial for correcting matrix-induced ionization suppression or enhancement, a common issue in complex biological samples. wuxiapptec.com

Method development for LC-MS/MS focuses on optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase chromatography using a C18 column is common, with a mobile phase gradient of water and an organic solvent (like acetonitrile (B52724) or methanol), both typically containing a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. diva-portal.orgnih.gov The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte (and internal standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific, providing exceptional selectivity and sensitivity. nih.gov For this compound, the precursor and product ions would be heavier by 5 Daltons compared to the unlabeled analyte, allowing for their simultaneous but distinct detection.

Validation for an LC-MS/MS method follows rigorous guidelines to establish its performance. diva-portal.org Key validation experiments assess linearity, accuracy, precision, selectivity, carry-over, and the stability of the analyte in the biological matrix under various storage conditions. diva-portal.orgnih.gov The high correlation coefficients (r² > 0.99) typically achieved demonstrate a strong linear relationship between the analyte concentration and the instrument response across the defined range. nih.gov

Table 2: Representative LC-MS/MS Method Validation Parameters for Quantification of Hippuric Acid using this compound as an Internal Standard

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.99
Range 0.25 - 250 µg/mL-
Limit of Quantitation (LOQ) 0.25 µg/mLPrecision ≤ 20%, Accuracy 80-120%
Accuracy (% of Nominal) 91.4% – 112.9%85% - 115% (for QC samples)
Precision (%RSD)
Intra-assay≤ 7.8%≤ 15%
Inter-assay≤ 9.5%≤ 15%
Matrix Effect (%CV) < 10%≤ 15%
Recovery (% Mean) 85.3%Consistent, precise, and reproducible

This table presents hypothetical but realistic data based on typical performance of validated LC-MS/MS methods. diva-portal.orgnih.govnih.govnih.gov

Mechanistic and Metabolic Research Applications of Deuterated Hippurates

Elucidation of Biochemical Pathways and Enzyme Mechanisms using Isotope Tracers

The primary application of isotope tracers like Isopropyl hippurate-d5 lies in their ability to act as probes for metabolic pathways. The deuterium (B1214612) label allows for the differentiation of the tracer and its metabolites from their endogenous, non-labeled counterparts, a critical feature for detailed mechanistic studies.

In Vitro Metabolic Stability and Metabolite Identification Studies in Subcellular Fractions

In vitro systems, such as liver microsomes and S9 fractions, are routinely used in early-stage drug discovery to assess the metabolic stability of new chemical entities. nih.govnih.govresearchgate.net These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govresearchgate.net

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. A typical in vitro metabolic stability assay involves incubating the test compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system. The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS).

In the case of this compound, it would be expected to undergo hydrolysis by esterases present in the liver microsomes to yield hippuric acid and d5-isopropanol. The rate of this hydrolysis would determine its metabolic stability. The use of the deuterated analogue offers a significant advantage in these studies. The mass shift of 5 Daltons (due to the five deuterium atoms) allows for the unambiguous detection of the d5-isopropanol metabolite, even in the presence of endogenous isopropanol.

Representative Data from a Hypothetical In Vitro Metabolic Stability Study of this compound in Human Liver Microsomes:

Time (minutes)Percent Remaining of this compound
0100
585
1560
3035
6010

This table represents hypothetical data to illustrate the expected outcome of such an experiment.

Metabolite identification studies are often conducted in parallel with metabolic stability assays. researchgate.net By analyzing the incubation mixture with high-resolution mass spectrometry, researchers can identify the chemical structures of the metabolites formed. For this compound, the primary metabolites would be hippuric acid and d5-isopropanol. Further metabolism of these products could also be investigated.

Investigation of Biotransformation Pathways in Experimental Animal Models

While in vitro studies provide valuable preliminary data, in vivo studies in experimental animal models are crucial for understanding the complete picture of a compound's biotransformation. nih.govnih.gov The use of deuterated tracers is particularly advantageous in these whole-animal studies. nih.gov

Following administration of this compound to a rodent model, for instance, urine, feces, and blood samples can be collected over time. The analysis of these samples by LC-MS/MS would allow for the identification and quantification of the parent compound and its deuterated metabolites. This provides a comprehensive view of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

The primary biotransformation pathway of isopropyl hippurate in vivo is expected to be hydrolysis to hippuric acid and isopropanol. Hippuric acid is a known metabolite formed from the conjugation of benzoic acid with glycine (B1666218) in the liver. nih.govnih.gov The d5-isopropanol would likely be further metabolized, and the deuterium label would enable the tracking of its metabolic fate.

Application in Isotopic Probing for Biological Systems Research

Isotopic probing with stable isotopes is a powerful technique to quantitatively study the dynamics of biological systems. nih.gov Deuterated compounds like this compound can be used to measure cellular uptake, intracellular distribution, and metabolic fluxes.

Quantifying Cellular Uptake and Intracellular Distribution in Cultured Cell Systems (e.g., Hepatocytes)

Cultured cells, particularly hepatocytes, are widely used to study the cellular transport and metabolism of xenobiotics. By incubating cultured hepatocytes with this compound, researchers can quantify the rate of its uptake into the cells. The deuterium label allows for sensitive and specific detection of the compound and its metabolites within the cell lysate, distinguishing them from any endogenous compounds.

The intracellular distribution can also be investigated. Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can be used to visualize the subcellular localization of deuterated compounds with high spatial resolution. nih.gov This could reveal, for example, whether this compound or its metabolites accumulate in specific organelles.

Hypothetical Data on Cellular Uptake of this compound in Cultured Human Hepatocytes:

Incubation Time (minutes)Intracellular Concentration of this compound (µM)
12.5
510.2
1525.8
3045.1
6058.9

This table represents hypothetical data to illustrate the expected outcome of a cellular uptake experiment.

Tracking Molecular Flux and Metabolic Shifts in Controlled Biological Environments

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. nih.govnih.gov Stable isotope tracers are essential for these studies. By introducing a labeled substrate and monitoring the appearance of the label in downstream metabolites, the flux through a particular pathway can be determined.

In the context of this compound, its hydrolysis to hippuric acid and d5-isopropanol can be tracked. The rate of formation of these metabolites provides a direct measure of the flux through the esterase-mediated hydrolysis pathway. Furthermore, the fate of the d5-isopropanol can be followed to investigate its subsequent metabolic pathways.

This approach can be used to study how various factors, such as disease states or the presence of other drugs, can alter the metabolic flux of Isopropyl hippurate. Such studies provide valuable insights into drug-drug interactions and the metabolic consequences of pathological conditions.

Theoretical and Practical Considerations in Deuterated Compound Research

Significance of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a cornerstone in the elucidation of reaction mechanisms, providing valuable information about the rate-determining step and the nature of transition states. libretexts.orgacs.org The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), is influenced by the mass difference between the isotopes and the temperature at which the reaction occurs. numberanalytics.com

Primary and Secondary Isotope Effects in Rate-Determining Steps

Kinetic isotope effects are broadly categorized into primary and secondary effects, depending on the location of the isotopic substitution relative to the bond-breaking or bond-forming events in the rate-determining step. numberanalytics.comdifferencebetween.com

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.orgdifferencebetween.com For instance, in a reaction involving the cleavage of a carbon-hydrogen (C-H) bond, replacing the hydrogen with deuterium (C-D) will result in a significant decrease in the reaction rate. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond, requiring more energy to break. princeton.edu Normal primary KIEs for deuterium substitution (kH/kD) typically range from 1 to 8. libretexts.org A substantial PKIE is strong evidence that the C-H bond cleavage is part of the rate-limiting step. epfl.ch

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE arises when the isotopic substitution occurs at a position remote from the bonds being broken or formed in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally smaller than primary KIEs, with kH/kD values often close to 1. numberanalytics.com SKIEs can be further classified as α, β, or γ depending on the proximity of the isotope to the reaction center. They provide insights into changes in hybridization and steric environment at the transition state. princeton.edu For example, a secondary deuterium isotope effect can help differentiate between SN1 and SN2 reaction mechanisms. wikipedia.org

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

FeaturePrimary Kinetic Isotope Effect (PKIE)Secondary Kinetic Isotope Effect (SKIE)
Isotopic Substitution Location At the site of bond breaking/forming in the rate-determining step. differencebetween.comRemote from the site of bond breaking/forming. differencebetween.com
Magnitude (kH/kD) Typically large (1 to 8). libretexts.orgGenerally small (close to 1). numberanalytics.com
Information Provided Indicates that bond cleavage to the isotope is part of the rate-determining step. epfl.chProvides information about changes in hybridization and steric environment at the transition state. princeton.edu

Computational Approaches for Predicting and Interpreting KIEs

Computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects. numberanalytics.com Techniques such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) allow researchers to model potential energy surfaces and calculate KIEs with a high degree of accuracy. numberanalytics.com These computational methods can:

Validate experimental findings: Theoretical calculations can confirm or refute mechanistic hypotheses derived from experimental KIE data. digitellinc.com

Predict KIEs: Computational models can predict the magnitude of KIEs for various proposed reaction pathways, guiding experimental design. acs.orgdigitellinc.com

Provide detailed mechanistic insights: By analyzing the transition state structures and vibrational frequencies, computational approaches can offer a deeper understanding of the factors contributing to the observed isotope effect. nih.gov

More advanced methods, including machine learning force fields and quantum instanton theory, are being developed to overcome the limitations of classical rate theories and provide more accurate predictions for complex reactions. digitellinc.comnih.gov

Quality Control and Reference Material Standards for Isotopic Research

The accuracy and reliability of research utilizing deuterated compounds like Isopropyl hippurate-d5 are heavily dependent on the quality of the isotopic materials. rsc.org Rigorous quality control measures and the use of certified reference materials are essential for obtaining meaningful and reproducible results. pharmaffiliates.comlgcstandards.com

Importance of Isotopic Purity Verification for Accurate Quantification

Isotopic purity, also known as isotopic enrichment, refers to the percentage of the desired isotope (in this case, deuterium) in the labeled compound. rsc.org It is crucial to verify the isotopic purity for several reasons:

Accurate Quantification: In quantitative analyses, such as those using mass spectrometry, the presence of unlabeled or partially labeled impurities can lead to inaccurate measurements. almacgroup.comwaters.com

Metabolic Studies: When used as tracers in metabolic research, the isotopic purity of the compound directly impacts the accuracy of flux analysis and pathway elucidation. rsc.org

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org These methods allow for the precise measurement of the distribution of isotopologues (molecules that differ only in their isotopic composition). almacgroup.com

Table 2: Techniques for Isotopic Purity Verification

TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Provides accurate mass measurements to determine the isotopic composition and quantify the level of enrichment. almacgroup.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the structural integrity and the specific positions of the deuterium labels. rsc.org

Traceability and Certification of Deuterated Internal Standards

Deuterated compounds are frequently used as internal standards in analytical chemistry to improve the precision and accuracy of quantitative measurements. clearsynth.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to both the sample and the calibration standards. nih.gov

The use of a deuterated internal standard, such as this compound, offers several advantages:

Compensation for Matrix Effects: It helps to correct for variations in sample preparation and instrumental response caused by the sample matrix. clearsynth.comnih.gov

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the accuracy and precision of the measurement are significantly enhanced. clearsynth.com

For these benefits to be realized, the internal standard must be of high quality and its concentration must be accurately known. Certified reference materials (CRMs) for deuterated compounds are produced by national metrology institutes and accredited reference material producers. lgcstandards.com These CRMs come with a certificate of analysis that provides information on the certified concentration, isotopic enrichment, and traceability to international standards. lgcstandards.comlumiprobe.com This traceability ensures the comparability and reliability of analytical results across different laboratories and over time.

Future Research Directions and Emerging Applications of Deuterated Hippurates

The unique properties of deuterated compounds continue to drive innovation in various scientific fields. clearsynth.comresearchgate.net For deuterated hippurates, such as this compound, future research is likely to focus on several key areas:

Metabolomics and Biomarker Discovery: Deuterated hippurates can serve as valuable tools in metabolomics studies to trace the metabolic fate of hippuric acid and its derivatives. mdpi.com This can lead to the identification of novel biomarkers for diseases and a better understanding of metabolic pathways.

Drug Metabolism and Pharmacokinetics: The strategic deuteration of drug candidates, a process sometimes referred to as a "deuterium switch," can alter their metabolic profiles, potentially leading to improved pharmacokinetic properties and reduced toxicity. researchgate.netnih.govnih.gov Research on deuterated hippurates could provide insights into the metabolism of related therapeutic compounds.

Advanced Materials: The incorporation of deuterium into organic molecules can influence their physical properties. zeochem.com There is growing interest in exploring the use of deuterated compounds in the development of advanced materials with enhanced stability and performance, such as in organic light-emitting diodes (OLEDs). zeochem.commext.go.jp

The continued development of synthetic methodologies for precise deuteration and advanced analytical techniques for their characterization will undoubtedly expand the applications of deuterated hippurates and other isotopically labeled compounds in the future. researchgate.netmext.go.jp

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The use of deuterated compounds is integral to the advancement of omics technologies like metabolomics and proteomics, which aim to comprehensively identify and quantify the vast array of small molecules and proteins within a biological system. nih.govnih.gov In these fields, particularly those employing liquid chromatography-mass spectrometry (LC-MS), deuterated molecules such as this compound serve a critical function as stable isotope-labeled internal standards (SIL-ISs). wuxiapptec.comnih.gov

An internal standard is a compound with known properties and concentration added to a sample to enable accurate quantification of a target analyte. researchgate.net The primary role of a SIL-IS is to correct for variations that can occur during sample analysis. wuxiapptec.com By adding a fixed amount of the SIL-IS to every sample, researchers can normalize for fluctuations in sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com Quantification is achieved by calculating the ratio of the analytical signal of the target analyte to the signal of the internal standard, which significantly improves the accuracy and reliability of the results. wuxiapptec.comresearchgate.net

The key advantage of a SIL-IS like this compound is its chemical and physical similarity to the non-deuterated (endogenous) analyte. However, there are important theoretical and practical considerations. While SIL-ISs are expected to behave almost identically to their non-labeled counterparts during extraction and chromatography, the increased mass from deuterium substitution can sometimes lead to slight shifts in chromatographic retention time. wuxiapptec.comnih.gov Furthermore, the stability of the deuterium labels is crucial, as any hydrogen-deuterium exchange during the analytical process could compromise the results. wuxiapptec.com Studies have shown that standards labeled with heavier isotopes like ¹³C may exhibit behavior even more closely aligned with the native analyte compared to deuterium-labeled standards in some applications. nih.gov

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

FeatureStable Isotope-Labeled IS (e.g., this compound)Structural Analogue IS
Principle A version of the analyte where one or more atoms are replaced by a heavier isotope (e.g., ²H, ¹³C). wuxiapptec.comA different molecule that is chemically and physically similar to the analyte. wuxiapptec.com
Co-elution Nearly identical chromatographic retention time to the analyte, minimizing differential matrix effects. nih.govSimilar, but distinct retention time; may experience different matrix effects than the analyte. wuxiapptec.com
Correction for Variability Corrects for variability in sample preparation, chromatography, and ionization. wuxiapptec.comPrimarily corrects for variability in sample preparation and injection volume. researchgate.net
Mass Spectrometry Differentiated from the analyte by its higher mass-to-charge ratio. wuxiapptec.comHas a different mass-to-charge ratio and potentially different fragmentation patterns. researchgate.net
Availability & Cost Custom synthesis is often required, which can be expensive. researchgate.netMay be more readily available and less costly. researchgate.net

Innovations in Synthesis and Labeling Technologies for Complex Deuterated Molecules

The growing demand for complex deuterated molecules for use in pharmaceutical development and as internal standards has spurred significant innovation in synthetic chemistry. researchgate.netnih.gov The goal is to develop methods that are not only efficient and high-yielding but also offer precise control over the location of the deuterium atoms within the molecule (regioselectivity). snnu.edu.cn Historically, the synthesis of deuterated compounds involved multi-step processes starting from simple, commercially available deuterated building blocks. researchgate.net Modern strategies, however, increasingly focus on "late-stage" deuteration, where deuterium is introduced into a complex, pre-assembled molecule. acs.org

Key innovations in this area include:

Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This has become a cornerstone of modern deuteration. researchgate.net Transition metal catalysts, particularly those based on iridium and palladium, are highly effective at activating C-H bonds, allowing for the direct replacement of hydrogen with deuterium from a deuterium source. snnu.edu.cn These methods can be applied late in a synthetic sequence to label complex molecules with high selectivity, reducing the need for lengthy de novo synthesis. snnu.edu.cnacs.org

Photochemical Deuteration: Representing a move towards more sustainable and milder reaction conditions, photochemical methods utilize light to promote deuterium incorporation. rsc.org This approach is still emerging but shows great promise for the late-stage deuteration of complex and sensitive structures, including natural products and pharmaceuticals, often under conditions that are incompatible with traditional metal catalysis. rsc.org

Flow Chemistry: The application of continuous flow technologies to HIE processes offers enhanced control over reaction parameters, improved safety, and scalability. x-chemrx.com Flow reactors have been successfully used for the Raney nickel-catalyzed deuteration of various nitrogen-containing heterocycles, which are common structures in pharmaceutical compounds. x-chemrx.com

These advanced synthetic tools are crucial for expanding the library of available deuterated compounds, enabling more sophisticated research in metabolomics, drug metabolism studies, and beyond. researchgate.netx-chemrx.com

Table 2: Overview of Modern Deuteration Synthesis Technologies

TechnologyPrincipleAdvantagesKey Considerations
Metal-Catalyzed HIE Uses transition metals (e.g., Iridium, Palladium) to activate C-H bonds for direct exchange with deuterium. snnu.edu.cnHigh efficiency and regioselectivity; suitable for late-stage functionalization of complex molecules. researchgate.netacs.orgCatalyst selection is critical; potential for side reactions or functional group incompatibility. snnu.edu.cn
Photochemical Deuteration Employs light energy, often with a photocatalyst, to generate reactive species that facilitate C-H deuteration. rsc.orgMild reaction conditions; sustainable approach; applicable to complex, light-sensitive molecules. rsc.orgAn emerging field; substrate scope and scalability are still under active development. rsc.org
Flow Chemistry HIE Conducts the H/D exchange reaction in a continuously flowing stream within a microreactor. x-chemrx.comExcellent control over temperature and pressure; enhanced safety and scalability; efficient mixing. x-chemrx.comRequires specialized equipment; optimization of flow parameters is necessary.

Q & A

Q. How can the PICOT framework structure hypothesis-driven studies with this compound?

  • Methodological Answer : Define:
  • Population : Cell lines/animal models.
  • Intervention : Dose/concentration of this compound.
  • Comparison : Non-deuterated analog.
  • Outcome : Isotopic enrichment ratios/metabolic flux rates.
  • Time : Acute vs. chronic exposure.
    This ensures alignment with translational research goals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.